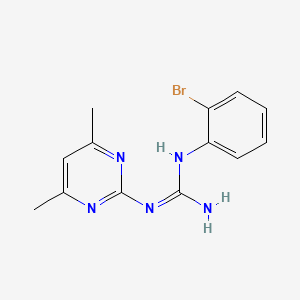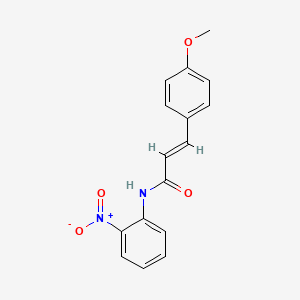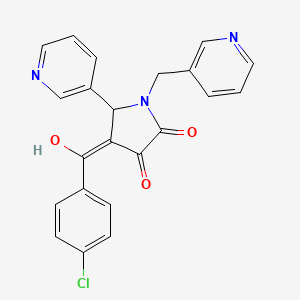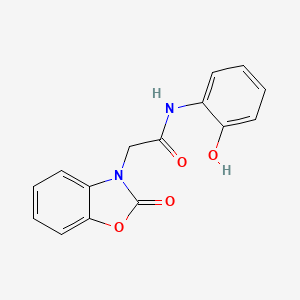
N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as BPPG, is a small molecule inhibitor that has been widely used in scientific research to study the function of the P2X receptors. The P2X receptors are a family of ligand-gated ion channels that are activated by extracellular ATP. These receptors are involved in a variety of physiological processes, including neurotransmission, inflammation, and pain perception. BPPG has been shown to selectively inhibit the P2X4 receptor subtype, which is involved in the regulation of immune responses, pain perception, and neuronal signaling.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves the selective inhibition of the P2X4 receptor subtype. The P2X4 receptor is a ligand-gated ion channel that is activated by extracellular ATP. The binding of ATP to the receptor leads to the opening of the ion channel, which allows the influx of cations such as calcium and sodium. N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine inhibits the P2X4 receptor by binding to a specific site on the receptor, which prevents the opening of the ion channel.
Biochemical and Physiological Effects:
Studies have shown that N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can have a variety of biochemical and physiological effects, depending on the specific physiological process being studied. For example, N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to inhibit the release of pro-inflammatory cytokines in immune cells, which suggests that it may have anti-inflammatory effects. N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been shown to reduce pain perception in animal models, which suggests that it may have analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is its selectivity for the P2X4 receptor subtype. This allows researchers to study the specific role of this receptor subtype in various physiological processes, without affecting other P2X receptor subtypes. However, one limitation of using N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is its relatively low potency, which means that high concentrations of the compound may be required to achieve significant effects.
Direcciones Futuras
There are several future directions for the use of N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in scientific research. One area of interest is the role of the P2X4 receptor in neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine as a potential therapeutic agent for the treatment of pain and inflammation. Finally, there is also interest in the development of more potent and selective P2X4 receptor inhibitors, which could have broader applications in scientific research and drug development.
Métodos De Síntesis
N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be synthesized using a multi-step procedure that involves the reaction of 2-bromophenylamine with 4,6-dimethyl-2-chloropyrimidine, followed by the reaction of the resulting intermediate with guanidine hydrochloride. The final product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been widely used in scientific research to study the function of the P2X4 receptor subtype. Studies have shown that N-(2-bromophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can selectively inhibit the P2X4 receptor, without affecting other P2X receptor subtypes. This has allowed researchers to study the specific role of the P2X4 receptor in various physiological processes, including inflammation, pain perception, and neuronal signaling.
Propiedades
IUPAC Name |
1-(2-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQGDXUZBOTLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5330618.png)
![N-(2-furylmethyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5330634.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5330635.png)

![(3aR*,5S*,6S*,7aS*)-2-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydro-1H-isoindole-5,6-diol](/img/structure/B5330650.png)
![7-(1H-pyrazol-3-ylcarbonyl)-N-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5330657.png)


![4-[2-(4-morpholinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5330668.png)
![3-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5330676.png)
![2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B5330683.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B5330700.png)
![2-[4-(1H-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5330712.png)